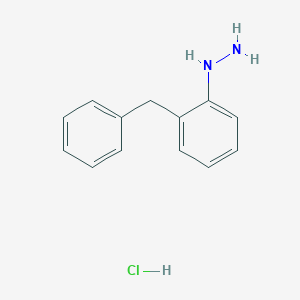

(2-ベンジルフェニル)ヒドラジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Benzylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C₁₃H₁₅ClN₂. It is a derivative of hydrazine, characterized by the presence of a benzyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

科学的研究の応用

Medicinal Chemistry

Antifungal Activity

Research has indicated that phenylhydrazine derivatives, including (2-benzylphenyl)hydrazine hydrochloride, possess antifungal properties. A study synthesized various N′-phenylhydrazides and evaluated their antifungal activity against Candida albicans, showing promising results in vitro .

Anticancer Properties

Phenylhydrazine compounds have been investigated for their potential anticancer effects. In particular, studies have demonstrated that certain hydrazine derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The specific structural features of (2-benzylphenyl)hydrazine hydrochloride may enhance its efficacy against specific cancer types .

Agrochemical Applications

Insecticidal Properties

(2-Benzylphenyl)hydrazine hydrochloride has been explored for its insecticidal activity. Phenylhydrazine derivatives are known to exhibit fungicidal and bacteriocidal properties, making them suitable candidates for agricultural applications. For instance, a patent describes the use of arylhydrazides derived from phenylhydrazine as effective agents against various pests and pathogens in crops .

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a cross-linking agent. Its hydrazine functional group can react with carbonyl compounds to form stable hydrazones, which can be utilized to enhance the mechanical properties of polymers .

Toxicological Studies

Safety and Toxicity Assessments

Toxicological studies have highlighted the importance of understanding the safety profile of (2-benzylphenyl)hydrazine hydrochloride. Reports indicate that exposure can lead to serious health effects, including skin irritation and systemic toxicity at certain doses. For example, studies have shown that doses as low as 1 mg/kg can elicit systemic effects, emphasizing the need for careful handling and usage guidelines .

-

Antifungal Efficacy Study

- Objective: Evaluate the antifungal activity of synthesized phenylhydrazides.

- Methodology: In vitro testing against C. albicans.

- Results: Several derivatives exhibited significant antifungal activity with IC50 values lower than established antifungal agents.

-

Toxicological Assessment

- Objective: Assess the acute toxicity of (2-benzylphenyl)hydrazine hydrochloride.

- Findings: Induced hemolysis and liver damage in animal models at doses exceeding 10 mg/kg/day, reinforcing the need for caution during handling.

作用機序

Target of Action

Hydrazine derivatives, such as hydralazine, are known to be antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Mode of Action

Hydrazine derivatives are known to form hydrazones by reacting with carbonyls . This reaction is similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

The formation of hydrazones from hydrazine derivatives is a known biochemical reaction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)hydrazine hydrochloride typically involves the reaction of benzyl chloride with phenylhydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazine group. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of (2-Benzylphenyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions: (2-Benzylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of azines or other nitrogen derivatives.

Reduction: Formation of primary amines.

Substitution: Various substituted hydrazine derivatives.

類似化合物との比較

Phenylhydrazine: Similar structure but lacks the benzyl group.

Benzylhydrazine: Similar structure but lacks the phenyl group.

(2-Methylphenyl)hydrazine: Similar structure with a methyl group instead of a benzyl group.

Uniqueness: (2-Benzylphenyl)hydrazine hydrochloride is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties. This dual substitution enhances its reactivity and allows for a broader range of applications compared to its simpler analogs .

生物活性

(2-Benzylphenyl)hydrazine hydrochloride, a compound with the chemical formula C13H14ClN2, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, structural characteristics, and a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and enzyme inhibition properties.

1. Synthesis and Structural Characterization

(2-Benzylphenyl)hydrazine hydrochloride can be synthesized through various methods involving the condensation of benzyl hydrazine with appropriate aryl aldehydes or ketones. The resulting compound is typically characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.

- Mass Spectrometry : Confirms the molecular weight and structure.

2. Biological Activity Overview

The biological activities of (2-benzylphenyl)hydrazine hydrochloride are diverse, with significant findings in several areas:

2.1 Antioxidant Activity

Research indicates that (2-benzylphenyl)hydrazine hydrochloride exhibits considerable antioxidant properties. It has been evaluated for its ability to scavenge free radicals using various assays, including:

- DPPH Assay : Demonstrated effective radical scavenging activity.

- ABTS Assay : Showed significant inhibition of ABTS radical cation formation.

The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.

2.2 Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. Studies have reported:

- Inhibition of Bacterial Growth : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.

- Antifungal Properties : Demonstrated activity against common fungal strains.

2.3 Enzyme Inhibition

(2-Benzylphenyl)hydrazine hydrochloride has shown potential as an enzyme inhibitor in several studies:

- Acetylcholinesterase (AChE) Inhibition : Exhibited moderate inhibition with IC50 values comparable to standard drugs, suggesting potential in treating Alzheimer's disease.

- Xanthine Oxidase Inhibition : Demonstrated significant inhibitory effects, indicating potential applications in gout treatment.

3. Case Studies and Research Findings

Several studies have highlighted the biological efficacy of (2-benzylphenyl)hydrazine hydrochloride:

4. Conclusion

(2-Benzylphenyl)hydrazine hydrochloride is a promising compound with substantial biological activities, particularly in antioxidant and antimicrobial domains. Its ability to inhibit key enzymes further underscores its potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and explore its utility in clinical settings.

特性

IUPAC Name |

(2-benzylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYNUBVNXXPWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。